molecular formula C8H9BrOS B11748907 (3-Bromo-2-methoxyphenyl)(methyl)sulfane

(3-Bromo-2-methoxyphenyl)(methyl)sulfane

Cat. No.: B11748907
M. Wt: 233.13 g/mol
InChI Key: HXRBZMHXQSODIE-UHFFFAOYSA-N
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Description

(3-Bromo-2-methoxyphenyl)(methyl)sulfane (CAS: 75889-50-8) is an organosulfur compound with the molecular formula C₈H₉BrOS. It features a benzene ring substituted with bromine at position 3, a methoxy group at position 2, and a methylsulfanyl group (-SMe) at position 1. This compound is primarily used in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, or materials science. Its structural motif—combining halogen, methoxy, and sulfur-containing groups—renders it valuable for studying reactivity patterns, such as nucleophilic substitutions or catalytic deoxygenation .

Properties

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

1-bromo-2-methoxy-3-methylsulfanylbenzene

InChI

InChI=1S/C8H9BrOS/c1-10-8-6(9)4-3-5-7(8)11-2/h3-5H,1-2H3

InChI Key

HXRBZMHXQSODIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-methoxyphenyl)(methyl)sulfane typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of (3-Bromo-2-methoxyphenyl)(methyl)sulfane may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Scientific Research Applications

(3-Bromo-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence the physical and chemical properties of aryl methylsulfanes. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications
(3-Bromo-2-methoxyphenyl)(methyl)sulfane Br (3), OMe (2), SMe (1) C₈H₉BrOS 75889-50-8 Discontinued commercial product; used in synthetic intermediates
(4-Bromophenyl)(methyl)sulfane Br (4), SMe (1) C₇H₇BrS - Demonstrated utility in photocatalytic deoxygenation under iridium catalysis
(2-Bromo-4-fluorophenyl)(methyl)sulfane Br (2), F (4), SMe (1) C₇H₆BrFS 91524-70-8 Safety data available; used in cross-coupling reactions
(5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane Br (5), F (2), OMe (3), SMe (1) C₈H₈BrFOS 1879026-19-3 Fluorine enhances metabolic stability; pharmaceutical intermediate
(3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane Br (3), F (2), OMe (6), SMe (1) C₈H₈BrFOS 2090849-39-9 Fluorine substitution increases lipophilicity

Key Observations :

  • Halogen Effects : Bromine at position 3 (as in the target compound) vs. 4 (in (4-Bromophenyl)(methyl)sulfane) alters steric and electronic environments. For example, para-bromo substitution in (4-Bromophenyl)(methyl)sulfane facilitates photocatalytic deoxygenation due to reduced steric hindrance .
  • Fluorine Incorporation : Fluorine at position 2 or 4 (e.g., in CAS 91524-70-8 or 2090849-39-9) enhances metabolic stability and lipophilicity, making these analogs preferable in drug design .
  • Methoxy Positioning : Methoxy at position 2 (target compound) vs. 3 or 6 (other analogs) affects hydrogen bonding and solubility. For instance, methoxy at position 6 in CAS 2090849-39-9 may reduce intermolecular hydrogen bonding compared to position 2 .

Crystallographic and Intermolecular Interactions

  • Similar interactions may occur in the target compound but require experimental validation .
  • Dimerization Energies: Computational studies on methyl(4-(naphthalen-2-yl)phenyl)sulfane (NA1) using B3LYP-D3/def2-QZVPPD methods reveal that sulfur’s polarizability contributes to stacking interactions. The target compound’s bromine and methoxy groups likely enhance dimerization energies compared to non-halogenated analogs .

Biological Activity

(3-Bromo-2-methoxyphenyl)(methyl)sulfane is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a bromine atom and a methoxy group attached to a phenyl ring, alongside a methyl sulfane functional group. Its molecular formula is C9H10BrOS, with a molecular weight of approximately 233.15 g/mol. The unique combination of these functional groups contributes to its reactivity and potential biological activity.

1. Antimicrobial Properties

Research indicates that (3-Bromo-2-methoxyphenyl)(methyl)sulfane exhibits notable antimicrobial activity against various bacterial strains. In particular, studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Pseudomonas aeruginosa75 µg/mL
Bacillus subtilis100 µg/mL

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in vitro tests on human breast cancer cell lines (MCF-7) demonstrated significant cytotoxic effects at concentrations above 25 µM.

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)30 µM
HeLa (cervical cancer)40 µM

The biological activity of (3-Bromo-2-methoxyphenyl)(methyl)sulfane is largely attributed to the following mechanisms:

  • Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, allowing the compound to form reactive intermediates that can interact with biological macromolecules.
  • Oxidative Stress Induction : The methyl sulfane group may generate reactive sulfur species, leading to oxidative stress in microbial and cancer cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, which could contribute to their antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, (3-Bromo-2-methoxyphenyl)(methyl)sulfane was tested against a panel of multidrug-resistant bacteria. Results indicated a significant reduction in bacterial viability, supporting its potential as an alternative treatment option for resistant infections .

Case Study 2: Anticancer Potential

A recent investigation published in Cancer Letters evaluated the compound's effects on various cancer cell lines. The findings revealed that treatment with (3-Bromo-2-methoxyphenyl)(methyl)sulfane resulted in increased apoptosis markers and reduced cell proliferation rates, indicating its potential as a chemotherapeutic agent .

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